REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH:16]([C:17](OCC)=[O:18])[O:15][CH2:14][O:13]1)=O)C.O.[OH-].[Na+]>O1CCCC1>[OH:9][CH2:10][CH:12]1[CH:16]([CH2:17][OH:18])[O:15][CH2:14][O:13]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1OCOC1C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered with suction
|
Type
|
EXTRACTION
|
Details
|
was extracted with 1000 ml of ethanol-dioxane mixture at 60° C.
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CONCENTRATION
|
Details
|
All filtrates were concentrated by evaporator
|
Name
|
crude title compound
|
Type
|
product
|
Smiles
|
OCC1OCOC1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |